3Alaph-Tigloyloxypterokaurene L3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

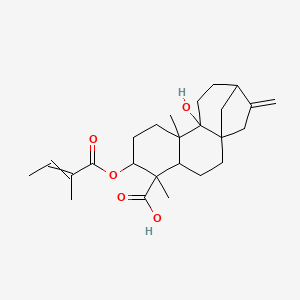

10-hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEDWFNWWHKRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Source and Isolation of 3α-Tigloyloxypterokaurene L3

This technical guide provides a comprehensive overview of the natural source, isolation, and purification of the ent-kaurane diterpenoid, 3α-Tigloyloxypterokaurene L3. The information presented is collated from primary scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

3α-Tigloyloxypterokaurene L3 is a natural product that has been isolated from the plant Wedelia trilobata[1][2]. This plant, belonging to the Asteraceae family, is a known rich source of ent-kaurane diterpenoids[1][2][3][4]. Wedelia trilobata has been traditionally used in herbal medicine, which has prompted phytochemical investigations into its constituents[2].

Isolation and Purification

The isolation of 3α-Tigloyloxypterokaurene L3 from Wedelia trilobata involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the methodology described by Ma et al. (2013).

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The whole plant material of Wedelia trilobata is collected, air-dried, and powdered.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the phytochemicals. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning

-

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is petroleum ether, followed by ethyl acetate.

-

The majority of diterpenoids, including 3α-Tigloyloxypterokaurene L3, are expected to partition into the ethyl acetate fraction. This fraction is then dried and concentrated.

2.1.3. Chromatographic Separation

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically a mixture of petroleum ether and acetone, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Preparative HPLC: The fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 3α-Tigloyloxypterokaurene L3.

Experimental Workflow Diagram

References

The Elusive Structure of 3α-Tigloyloxypterokaurene L3: A Technical Overview of Kaurane Diterpenoid Structure Elucidation

A comprehensive search for specific data on 3α-Tigloyloxypterokaurene L3 has yielded no publicly available information regarding its chemical structure, spectroscopic data, or isolation protocols. Literature and database searches for this specific natural product did not provide any concrete experimental data. Therefore, this guide will present a generalized, yet technically detailed, framework for the structure elucidation of a representative kaurane diterpenoid, herein designated as Hypothetical Compound 1 (HC-1), which possesses the key structural feature of a 3α-tigloyloxy group on a pterokaurene-like skeleton. This will serve as an in-depth guide for researchers, scientists, and drug development professionals engaged in the study of this class of compounds.

Isolation and Purification of Kaurane Diterpenoids

The isolation of kaurane diterpenoids from a plant matrix typically involves a multi-step chromatographic process. The general workflow is outlined below.

Experimental Protocol:

-

Extraction: Dried and powdered plant material (e.g., 1 kg) is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.

-

Column Chromatography: The EtOAc fraction, often rich in diterpenoids, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising profiles on TLC are further purified by preparative HPLC on a C18 column with a mobile phase such as a gradient of MeOH and water to yield pure compounds.

Spectroscopic Data and Structure Elucidation of Hypothetical Compound 1 (HC-1)

The structure of a novel kaurane diterpenoid is primarily determined through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the isolated compound.

Experimental Protocol: HRMS data is typically acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Table 1: Hypothetical HRMS Data for HC-1

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

| [M+Na]+ | 453.2617 | 453.2615 | C25H38O5Na |

NMR Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation for complex natural products.

Experimental Protocol: NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26, δC 77.16).

Table 2: Hypothetical ¹H and ¹³C NMR Data for HC-1

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 39.2 | 1.55, m; 1.85, m | C-2, C-3, C-5, C-10 | H-2, H-3 |

| 2 | 18.5 | 1.62, m | C-1, C-3, C-4 | H-1, H-3 |

| 3 | 80.1 | 4.95, dd (11.5, 4.5) | C-1', C-2, C-4, C-5 | H-2 |

| 4 | 38.9 | - | C-3, C-5, C-18, C-19 | - |

| 5 | 55.8 | 1.15, d (9.5) | C-4, C-6, C-7, C-9, C-10 | H-6 |

| ... | ... | ... | ... | ... |

| 1' | 167.5 | - | C-2', C-3' | - |

| 2' | 128.9 | - | C-1', C-3', C-4' | - |

| 3' | 138.2 | 6.85, qq (7.0, 1.5) | C-1', C-2', C-4', C-5' | H-4', H-5' |

| 4' | 14.5 | 1.82, d (7.0) | C-2', C-3' | H-3' |

| 5' | 12.1 | 1.80, s | C-2', C-3' | H-3' |

Structure Elucidation Workflow

The elucidation of the chemical structure is a logical process that integrates all the spectroscopic data.

Key Structural Features of HC-1

The analysis of the hypothetical NMR data allows for the deduction of the key structural features of HC-1.

-

Kaurane Skeleton: The presence of characteristic signals for a kaurane-type diterpenoid, including two methyl singlets, a characteristic exocyclic methylene or a substituted C-16, and the overall carbon count, suggests this core structure.

-

3α-Tigloyloxy Group: The downfield shift of H-3 to approximately δH 4.95, along with the HMBC correlation from this proton to the carbonyl carbon (C-1') of the tigloyl group (δC ~167.5), confirms the location of the ester moiety. The coupling constants of H-3 are indicative of an α-orientation. The characteristic signals for the tigloyl group (a vinylic proton, a vinylic methyl, and another methyl) are also observed in the ¹H and ¹³C NMR spectra.

3Alaph-Tigloyloxypterokaurene L3 spectroscopic data (NMR, MS, HPLC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental protocols for the ent-kaurane diterpenoid, 3α-tigloyloxypterokaurene L3. The information presented is collated from the primary literature describing its isolation and characterization.

Core Spectroscopic Data

3α-Tigloyloxypterokaurene L3 was first isolated from the ethanol extract of Wedelia trilobata.[1][2][3] Its structure was elucidated through extensive spectroscopic analysis.

Mass Spectrometry (MS) Data

The molecular formula of 3α-tigloyloxypterokaurene L3 was established as C₂₅H₃₆O₅ through High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

| Ion | Mass-to-Charge Ratio (m/z) | Type |

| [M]⁺ | 416.2554 (Calculated: 416.2563) | HREIMS |

| [M+Na]⁺ | 439 | ESIMS |

| Table 1: Mass Spectrometry Data for 3α-Tigloyloxypterokaurene L3. |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3513 | Hydroxyl (-OH) |

| 1701 | Carbonyl (C=O) |

| 1652 | Double Bond (C=C) |

| Table 2: Key IR Absorption Bands for 3α-Tigloyloxypterokaurene L3. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were pivotal in determining the detailed structure of 3α-tigloyloxypterokaurene L3. The presence of a tigloyloxy group was indicated by a downfield olefinic proton at δH 6.86 (br. q, J = 7.1 Hz) and two methyl signals at δH 1.77 (br. d, J = 7.1 Hz) and 1.82 (br. s) in the ¹H NMR spectrum.

| Carbon No. | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 39.5 | 1.35, m; 1.80, m |

| 2 | 18.5 | 1.65, m; 1.75, m |

| 3 | 80.5 | 4.85, dd, J = 11.5, 4.5 |

| 4 | 38.8 | - |

| 5 | 55.8 | 1.15, d, J = 10.5 |

| 6 | 21.5 | 1.50, m; 1.60, m |

| 7 | 41.3 | 1.45, m; 1.55, m |

| 8 | 42.3 | - |

| 9 | 52.5 | 1.65, m |

| 10 | 39.58 | - |

| 11 | 18.8 | 1.40, m; 1.50, m |

| 12 | 33.5 | 1.60, m; 1.70, m |

| 13 | 41.3 | 2.77, br. s |

| 14 | 38.1 | 1.75, m; 1.95, m |

| 15 | 48.5 | 2.05, m; 2.15, m |

| 16 | 158.6 | - |

| 17 | 103.5 | 4.80, s; 4.90, s |

| 18 | 28.5 | 1.25, s |

| 19 | 177.2 | - |

| 20 | 15.5 | 0.95, s |

| 1' | 167.5 | - |

| 2' | 128.5 | - |

| 3' | 138.5 | 6.86, br. q, J = 7.1 |

| 4' | 14.5 | 1.82, br. s |

| 5' | 12.5 | 1.77, br. d, J = 7.1 |

| Table 3: ¹H and ¹³C NMR Spectroscopic Data for 3α-Tigloyloxypterokaurene L3 (in CDCl₃). Data interpreted from published sources.[3] |

Experimental Protocols

The structural elucidation of 3α-Tigloyloxypterokaurene L3 involved a standard phytochemical workflow, including extraction, chromatographic separation, and spectroscopic analysis.

Isolation Protocol

The compound was isolated from the ethanol extract of the plant Wedelia trilobata.[2] The general procedure for isolating diterpenoids from plant material is as follows:

Spectroscopic Analysis

The pure isolate was subjected to a suite of spectroscopic techniques to determine its structure.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments were performed to establish the carbon skeleton and the precise placement of functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HREIMS) was used to determine the exact molecular weight and elemental composition.

-

Infrared Spectroscopy: IR spectroscopy was used to identify key functional groups such as hydroxyl, carbonyl, and olefinic moieties.

-

Optical Rotation: The specific rotation was measured to determine the stereochemical nature of the molecule. For 3α-Tigloyloxypterokaurene L3, the specific rotation was recorded as [α]D¹⁹ -72.9 (c 0.24, CHCl₃).

Logical Relationships in Structure Elucidation

The final structure was confirmed by correlating data from various 2D NMR experiments.

References

The Putative Biosynthesis of 3α-Tigloyloxypterokaurene L3: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

Introduction: The Chemistry of Pterokaurene Diterpenoids

Pterokaurene L3, identified as 9β-hydroxy-ent-kaur-16-en-19-oic acid, forms the core scaffold of the target molecule. This places it within the vast family of ent-kaurane diterpenoids, a class of natural products known for their structural complexity and diverse biological activities. The final molecule, 3α-tigloyloxypterokaurene L3, is a derivative of this core, featuring a hydroxyl group at the 9β position, a carboxylic acid at C-19, and a tigloyl ester at the 3α position. The biosynthesis is a multi-stage process involving terpene cyclases, cytochrome P450 monooxygenases (P450s), and acyltransferases.

Proposed Biosynthetic Pathway

The biosynthesis of 3α-tigloyloxypterokaurene L3 can be dissected into three primary stages:

-

Formation of the ent-Kaurene Scaffold: The universal C20 precursor, geranylgeranyl diphosphate (GGDP), is cyclized to form the tetracyclic hydrocarbon, ent-kaurene.

-

Oxidative Functionalization: The ent-kaurene skeleton undergoes a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450 monooxygenases to produce a decorated intermediate, 3α,9β-dihydroxy-ent-kaur-16-en-19-oic acid.

-

Acylation: The final step involves the esterification of the 3α-hydroxyl group with a tigloyl moiety, which is supplied as activated tigloyl-CoA from isoleucine metabolism.

The complete proposed pathway is visualized below.

Figure 1: Proposed biosynthetic pathway for 3α-Tigloyloxypterokaurene L3.

Stage 1: Formation of the ent-Kaurene Scaffold

This initial stage is a conserved pathway in the biosynthesis of gibberellins and other diterpenoids.

-

Step 1: GGDP to ent-Copalyl Diphosphate (ent-CPP): The pathway begins with the protonation-initiated cyclization of the linear isoprenoid precursor, geranylgeranyl diphosphate (GGDP), into the bicyclic intermediate ent-copalyl diphosphate. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase.

-

Step 2: ent-CPP to ent-Kaurene: The bicyclic ent-CPP is then further cyclized by a class I diterpene cyclase, ent-kaurene synthase (KS), to form the tetracyclic hydrocarbon skeleton of ent-kaurene.

Stage 2: Oxidative Functionalization by Cytochrome P450s

The inert hydrocarbon backbone of ent-kaurene is decorated by a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for the regio- and stereospecific introduction of hydroxyl groups, which vastly increases the chemical diversity of diterpenoids.

-

Step 3: Oxidation at C-19: The methyl group at the C-4 position is sequentially oxidized to a carboxylic acid. This is typically catalyzed by an ent-kaurene oxidase (KO), a member of the CYP701 P450 family, yielding ent-kaur-16-en-19-oic acid.

-

Step 4: Hydroxylation at C-9: A putative P450 enzyme, here designated ent-kauranoic acid 9β-hydroxylase, introduces a hydroxyl group at the C-9 position to form 9β-hydroxy-ent-kaur-16-en-19-oic acid (Pterokaurene L3).

-

Step 5: Hydroxylation at C-3: Another specific P450, a putative ent-kauranoic acid 3α-hydroxylase, hydroxylates the scaffold at the C-3 position. The existence of 3-hydroxylated ent-kauranes in nature supports the presence of such an enzyme. This step produces the key intermediate, 3α,9β-dihydroxy-ent-kaur-16-en-19-oic acid.

Stage 3: Acylation with Tigloyl-CoA

The final step in the biosynthesis is the esterification of the 3α-hydroxyl group.

-

Source of the Tigloyl Moiety: The tigloyl group is derived from the catabolism of the amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted to tigloyl-CoA, the activated acyl donor.

-

Step 6: Tigloyl Transfer: A BAHD acyltransferase, a family of enzymes known for transferring acyl groups from CoA thioesters to various acceptor molecules, catalyzes the final reaction. This putative tigloyltransferase specifically recognizes the 3α-hydroxyl group of the diterpenoid intermediate and tigloyl-CoA as substrates to form the final product, 3α-tigloyloxypterokaurene L3.

Quantitative Data

As the specific enzymes for the latter stages of this pathway have not been characterized, quantitative data is based on analogous enzymes from related pathways.

| Enzyme Class | Substrate(s) | Product(s) | Typical Km (μM) | Source Organism (Analogous Enzyme) | Reference |

| ent-Copalyl Diphosphate Synthase (CPS) | GGDP | ent-CPP | 1-5 | Arabidopsis thaliana | [1] |

| ent-Kaurene Synthase (KS) | ent-CPP | ent-Kaurene | 0.3-1 | Cucurbita maxima | [1] |

| P450 (ent-Kaurene Oxidase) | ent-Kaurene | ent-Kaurenoic acid | 1-10 | Arabidopsis thaliana | [1] |

| P450 (Hydroxylases) | ent-Kaurane derivative | Hydroxylated derivative | 5-50 | General Plant P450s | [1] |

| BAHD Acyltransferase (Tigloyltransferase) | Diterpenoid alcohol, Tigloyl-CoA | Acylated Diterpenoid | 10-150 | Lupinus albus (alkaloid acylation) | [1] |

Table 1: Representative Kinetic Data for Enzyme Classes Involved in Diterpenoid Biosynthesis.

Experimental Protocols for Pathway Elucidation

The following section details proposed methodologies for the identification and characterization of the unknown enzymes in the 3α-tigloyloxypterokaurene L3 pathway.

Protocol 1: Identification of P450 and Acyltransferase Genes

This protocol uses a transcriptomics approach to identify candidate genes.

Figure 2: Workflow for identifying candidate biosynthetic genes.

-

Plant Material and RNA Extraction: Collect young, actively growing tissues from a Pteris species known to produce pterokaurenes. Immediately freeze in liquid nitrogen. Extract total RNA using a suitable plant RNA purification kit.

-

Transcriptome Sequencing (RNA-seq): Prepare cDNA libraries from the high-quality RNA and perform deep sequencing on a platform such as Illumina.

-

Bioinformatics Analysis:

-

Assemble the raw sequencing reads into a de novo transcriptome.

-

Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr, UniProt).

-

Specifically search for transcripts with high homology to known plant cytochrome P450s (especially CYP71 and CYP85 clans involved in diterpenoid metabolism) and BAHD acyltransferases.

-

-

Gene Cloning: Design primers based on the candidate transcript sequences and clone the full-length open reading frames into an expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

Protocol 2: Functional Characterization of P450 Enzymes

This protocol describes how to test the function of candidate P450s in a heterologous host.

-

Heterologous Expression: Co-express the candidate P450 gene with a cytochrome P450 reductase (CPR) in a host system like yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. Yeast is often preferred as it provides the necessary membrane environment for P450 activity.

-

Substrate Feeding:

-

To test for 9β-hydroxylase activity, feed the engineered yeast culture with ent-kaur-16-en-19-oic acid.

-

To test for 3α-hydroxylase activity, feed the culture with Pterokaurene L3 (9β-hydroxy-ent-kaur-16-en-19-oic acid).

-

-

Metabolite Extraction: After incubation (24-48 hours), pellet the yeast cells and extract the supernatant and cell pellet with an organic solvent (e.g., ethyl acetate).

-

Product Identification: Concentrate the extract and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass spectra and retention times to authentic standards if available, or use high-resolution MS and NMR for structure elucidation of novel products. A successful candidate will convert the fed substrate into a hydroxylated product (an increase of 16 Da in molecular weight).

Protocol 3: Characterization of the Tigloyltransferase

This protocol outlines the in vitro characterization of a candidate BAHD acyltransferase.

-

Protein Expression and Purification: Express the candidate acyltransferase gene in E. coli. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Diterpenoid acceptor substrate (3α,9β-dihydroxy-ent-kaur-16-en-19-oic acid)

-

Acyl donor (Tigloyl-CoA)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding an organic solvent and extract the product.

-

-

Product Analysis: Analyze the reaction product by LC-MS, looking for a product with a mass corresponding to the esterification of the diterpenoid alcohol with the tigloyl group.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction velocity.

Conclusion and Future Directions

The proposed biosynthesis of 3α-tigloyloxypterokaurene L3 provides a comprehensive roadmap for the scientific community. It is built upon a strong foundation of analogous pathways and established enzymatic capabilities. The immediate future for this research lies in the execution of the experimental protocols outlined herein. Successful identification and characterization of the specific P450 hydroxylases and the terminal tigloyltransferase from a Pteris species will not only validate this proposed pathway but also provide powerful new enzymatic tools. For drug development professionals, the elucidation of this pathway opens the door to metabolic engineering strategies in microbial or plant hosts for the sustainable production of this and related complex diterpenoids for pharmacological screening and development.

References

In Silico Prediction of 3α-Tigloyloxypterokaurene L3 Bioactivity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. In silico computational methods have emerged as a powerful tool to expedite this process by predicting the biological activity of novel compounds, thereby prioritizing experimental validation. This technical guide provides a comprehensive overview of a systematic in silico workflow to predict the bioactivity of 3α-Tigloyloxypterokaurene L3, a diterpenoid of interest. This document details methodologies for compound characterization, target prediction using both ligand-based and structure-based approaches, and outlines subsequent experimental protocols for validation. All quantitative data from these predictive methods are summarized, and key workflows are visualized to enhance clarity for researchers in the field of drug discovery.

Introduction

Diterpenoids are a class of natural products known for their diverse and potent biological activities. 3α-Tigloyloxypterokaurene L3 is a specific diterpenoid whose bioactivity profile is not extensively characterized. Computational, or in silico, approaches offer a rational and efficient starting point to hypothesize its mechanism of action and potential therapeutic applications.[1] These methods can significantly reduce the number of compounds that need to be screened experimentally, saving valuable time and resources.[2][3]

This guide will delineate a robust in silico strategy, integrating various computational tools to build a comprehensive bioactivity profile for 3α-Tigloyloxypterokaurene L3. The workflow will encompass initial physicochemical property prediction, target identification through pharmacophore modeling and molecular docking, and the elucidation of potential signaling pathway involvement.

In Silico Prediction Workflow

The prediction of bioactivity for a novel compound like 3α-Tigloyloxypterokaurene L3 can be conceptualized as a multi-stage process. This workflow is designed to systematically narrow down the potential biological targets and mechanisms of action.

Caption: In Silico Bioactivity Prediction Workflow for Novel Compounds.

Methodologies

Phase 1: Compound Characterization

The initial step involves the computational assessment of the drug-like properties of 3α-Tigloyloxypterokaurene L3. This is crucial for determining its potential as a therapeutic agent.

Experimental Protocol: ADMET Prediction

-

Input Structure: The 2D structure of 3α-Tigloyloxypterokaurene L3 is converted to a 3D conformer using computational chemistry software (e.g., Avogadro, ChemDraw).

-

Descriptor Calculation: The 3D structure is used as input for ADMET prediction servers (e.g., SwissADME, proTox-II).[4] These tools calculate a range of physicochemical properties and pharmacokinetic parameters.

-

Data Analysis: The output is analyzed to assess the compound's oral bioavailability, blood-brain barrier permeability, potential toxicity, and overall drug-likeness based on established rules such as Lipinski's Rule of Five.

Table 1: Predicted Physicochemical and ADMET Properties of 3α-Tigloyloxypterokaurene L3

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |

| LogP (Lipophilicity) | 2.0 - 5.0 | Optimal for membrane permeability |

| Hydrogen Bond Donors | < 5 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | < 10 | Favorable for oral bioavailability |

| Water Solubility | Moderately Soluble | Acceptable for formulation |

| Blood-Brain Barrier Permeation | Low Probability | Suggests peripheral action |

| Carcinogenicity | Non-carcinogen | Low long-term toxicity risk |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Low acute toxicity |

Phase 2: Target Prediction

This phase employs complementary computational strategies to identify potential protein targets for 3α-Tigloyloxypterokaurene L3.

3.2.1. Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[2]

Experimental Protocol: Pharmacophore Screening

-

Pharmacophore Model Generation: A 3D pharmacophore model of 3α-Tigloyloxypterokaurene L3 is generated, identifying key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Database Screening: This pharmacophore model is used to screen databases of known active ligands (e.g., ChEMBL, PubChem) to find compounds with similar 3D chemical feature arrangements.

-

Target Inference: The known biological targets of the identified structurally similar compounds are inferred as potential targets for 3α-Tigloyloxypterokaurene L3.

3.2.2. Structure-Based Approaches

When the 3D structure of potential protein targets is known, molecular docking can predict the binding affinity and conformation of a ligand within the protein's active site.[2]

Experimental Protocol: Reverse Molecular Docking

-

Target Database Preparation: A library of 3D structures of human proteins, particularly those implicated in major disease pathways (e.g., kinases, GPCRs, nuclear receptors), is compiled from the Protein Data Bank (PDB).

-

Docking Simulation: 3α-Tigloyloxypterokaurene L3 is computationally "docked" into the binding sites of each protein in the prepared library using software like AutoDock Vina or Glide.

-

Binding Affinity Scoring: The binding affinity for each protein-ligand interaction is calculated and expressed as a docking score (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.

-

Target Ranking: The proteins are ranked based on their docking scores to identify the most probable binding partners.

Table 2: Top Predicted Protein Targets for 3α-Tigloyloxypterokaurene L3 from In Silico Screening

| Target Protein | Method | Docking Score (kcal/mol) | Predicted Biological Process |

| Cyclooxygenase-2 (COX-2) | Reverse Docking | -9.8 | Inflammation |

| Tumor Necrosis Factor-alpha (TNF-α) | Reverse Docking | -9.5 | Inflammation, Apoptosis |

| Nuclear Factor kappa B (NF-κB) p50/p65 | Reverse Docking | -9.2 | Inflammation, Cell Survival |

| Caspase-3 | Reverse Docking | -8.9 | Apoptosis |

| B-cell lymphoma 2 (Bcl-2) | Reverse Docking | -8.7 | Apoptosis Regulation |

| Acetylcholinesterase (AChE) | Pharmacophore | - | Neurotransmission |

Phase 3: Pathway Analysis & Experimental Validation

The prioritized protein targets are then analyzed to understand their roles in biological signaling pathways.

Caption: Predicted Signaling Pathway Interactions of 3α-Tigloyloxypterokaurene L3.

Experimental Protocol: In Vitro Validation

The following experimental assays are proposed to validate the in silico predictions:

-

Enzyme Inhibition Assays:

-

COX-2 Inhibition Assay: The ability of 3α-Tigloyloxypterokaurene L3 to inhibit the enzymatic activity of recombinant human COX-2 will be measured using a colorimetric or fluorometric assay kit.

-

Caspase-3 Activity Assay: In a relevant cell line (e.g., a cancer cell line), the effect of the compound on apoptosis induction will be assessed by measuring the activity of caspase-3 after treatment.

-

-

Cell-Based Assays:

-

NF-κB Reporter Assay: A cell line containing an NF-κB-driven reporter gene (e.g., luciferase) will be used. The cells will be stimulated with TNF-α in the presence and absence of 3α-Tigloyloxypterokaurene L3 to quantify the inhibition of NF-κB signaling.

-

Anti-inflammatory Assay: The production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages will be measured by ELISA after treatment with the compound.

-

Conclusion

The in silico workflow presented in this guide offers a systematic and resource-efficient methodology for predicting the bioactivity of novel compounds such as 3α-Tigloyloxypterokaurene L3. The combination of ADMET profiling, ligand-based and structure-based target prediction, and pathway analysis provides a strong foundation for forming testable hypotheses. The predicted anti-inflammatory and pro-apoptotic activities of 3α-Tigloyloxypterokaurene L3, through the inhibition of key targets like COX-2, NF-κB, and Bcl-2, warrant further investigation through the outlined experimental validation protocols. This integrated computational and experimental approach is pivotal in modern drug discovery for accelerating the identification of promising new therapeutic leads.

References

- 1. Diterpenes/Diterpenoids and Their Derivatives as Potential Bioactive Leads against Dengue Virus: A Computational and Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Evaluation of the Novel Biological Properties of Diterpenes Isolated from Plectranthus ornatus Codd. In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Kaurene Diterpenoids from Wedelia trilobata: Isolation, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of kaurene diterpenoids isolated from the plant Wedelia trilobata. It covers the isolation, structural elucidation, and reported biological activities of these compounds, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolated Kaurene Diterpenoids from Wedelia trilobata

An extensive number of ent-kaurane diterpenoids have been isolated and identified from Wedelia trilobata. These compounds exhibit a range of structural diversity. A summary of these compounds is presented in Table 1.

Table 1: Kaurene Diterpenoids Isolated from Wedelia trilobata

| Compound Name | Molecular Formula | Yield (mg) | Source (Part of Plant) | Reference |

| 3α-tigloyloxypterokaurene L3 | C25H34O4 | 22 | Whole Plant | [1] |

| ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid | C20H28O3 | Not Reported | Whole Plant | [1] |

| Wedelobatin A | C30H42O5 | 4 | Whole Plant | [1] |

| Wedelobatin B | C30H44O3 | 4 | Whole Plant | [1] |

| Grandiflorenic acid (ent-kaura-9(11),16-dien-19-oic acid) | C20H28O2 | 17.5 | Whole Plant | [1] |

| Pterokaurene L3 | Not Reported | Not Reported | Whole Plant | [1] |

| 3α-cinnamoyloxy-pterokaurene L3 | Not Reported | Not Reported | Whole Plant | [1] |

| ent-3β-cinnamoyloxykaur-16-en-19-oic acid | Not Reported | Not Reported | Whole Plant | [1] |

| Grandifloric acid (16α-hydroxy-ent-kauran-19-oic acid) | C20H32O3 | Not Reported | Whole Plant | [2] |

| ent-17-hydroxykaur-15-en-19-oic acid | Not Reported | Not Reported | Whole Plant | [1] |

| 3α-angeloyloxypterokaurene L3 | Not Reported | Not Reported | Whole Plant | [1] |

| ent-3β-tigloyloxykaur-16-en-19-oic acid | 48 | Not Reported | Whole Plant | [1] |

| ent-3β-angeloyloxykaur-16-en-19-oic acid | 8 | Not Reported | Whole Plant | [1] |

| 12α-methoxygrandiflorenic acid | Not Reported | Not Reported | Whole Plant | [1] |

| 12α-hydroxygrandiflorenic acid | Not Reported | Not Reported | Whole Plant | [1] |

| 3α-angeloyloxy-16α-hydroxy-ent-kauran-19-oic acid | C25H38O5 | Not Reported | Whole Plant | [2] |

| 3α-angeloyloxy-16α,17-dihydroxy-ent-kauran-19-oic acid | C25H38O6 | Not Reported | Whole Plant | [2] |

| 3α-angeloyloxy-16-oxo-ent-kauran-19-oic acid | C25H36O5 | Not Reported | Whole Plant | [2] |

| 3α-cinnamoyloxy-16α-hydroxy-ent-kauran-19-oic acid | C29H38O5 | Not Reported | Whole Plant | [2] |

| 3α-cinnamoyloxy-16-oxo-ent-kauran-19-oic acid | C29H36O5 | Not Reported | Whole Plant | [2] |

| 3α-cinnamoyloxy-16α,17-dihydroxy-ent-kauran-19-oic acid | C29H38O6 | Not Reported | Whole Plant | [2] |

| 17-hydroxy-16α-cinnamoyloxy-ent-kauran-19-oic acid | C29H38O5 | Not Reported | Whole Plant | [2] |

| Wedelidin A | C29H36O5 | Not Reported | Aerial Parts | [3] |

| Wedelidin B | C29H34O5 | Not Reported | Aerial Parts | [3] |

Note: "Not Reported" indicates that the specific data was not available in the cited literature.

Experimental Protocols

The isolation and structural elucidation of kaurene diterpenoids from Wedelia trilobata generally follow a standard phytochemical workflow.

Plant Material Collection and Preparation

Fresh whole plants of Wedelia trilobata are collected and authenticated. The plant material is then air-dried and powdered to increase the surface area for efficient extraction.

Extraction

The powdered plant material is typically extracted with 95% ethanol at room temperature for an extended period, often repeated multiple times to ensure exhaustive extraction.[3] The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The fractions are then concentrated, and the desired compounds are isolated using a combination of chromatographic techniques. These techniques commonly include:

-

Column Chromatography: Silica gel and Sephadex LH-20 are frequently used as stationary phases.

-

Preparative Thin-Layer Chromatography (pTLC): For the final purification of compounds.

-

High-Performance Liquid Chromatography (HPLC): Both normal and reverse-phase HPLC are employed for the separation of complex mixtures and purification of individual compounds.

Structure Elucidation

The structures of the isolated kaurene diterpenoids are determined using a combination of spectroscopic methods:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[2][3]

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.[2]

-

Ultraviolet (UV) Spectroscopy: To identify chromophores within the molecule.

-

X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to unambiguously determine the absolute stereochemistry of the compounds.[3]

Biological Activities and Signaling Pathways

Several kaurene diterpenoids from Wedelia trilobata have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

A number of isolated diterpenoids have been tested against a panel of bacteria and fungi. For instance, compounds such as 3α-angeloyloxy-16α,17-dihydroxy-ent-kauran-19-oic acid and 3α-cinnamoyloxy-16α-hydroxy-ent-kauran-19-oic acid have shown weak inhibitory activities against Monilia albicans with MICs of approximately 125 μg/mL.[2]

Anti-inflammatory and Analgesic Activity of Kaurenoic Acid

Kaurenoic acid, a prominent diterpenoid in Wedelia trilobata, has demonstrated significant anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.

Caption: Kaurenoic acid analgesic signaling pathway.

Cytotoxic and Pro-Apoptotic Activity

ent-Kaurane diterpenoids have been investigated for their anticancer potential. Their mechanism of action often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Caption: Pro-apoptotic signaling of ent-kaurane diterpenoids.

Conclusion

Wedelia trilobata is a rich source of structurally diverse ent-kaurane diterpenoids with a range of interesting biological activities. The compounds isolated from this plant represent promising leads for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these natural products. This guide provides a foundational overview to aid researchers in this endeavor.

References

Solubility Profile of 3α-Tigloyloxypterokaurene L3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3α-Tigloyloxypterokaurene L3, a member of the kaurene class of diterpenoids. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes information on the broader class of ent-kaurane diterpenoids to infer the likely solubility profile of 3α-Tigloyloxypterokaurene L3. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this and similar natural products.

Core Concepts: Understanding the Solubility of Kaurene Diterpenoids

Ent-kaurane diterpenoids are a large and structurally diverse class of natural products.[1] Their core tetracyclic hydrocarbon skeleton generally imparts a significant degree of lipophilicity. Consequently, these compounds tend to exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The specific functional groups attached to the core structure, such as hydroxyl, carboxyl, and ester groups like the tigloyloxyl moiety in 3α-Tigloyloxypterokaurene L3, will modulate the overall polarity and, therefore, the solubility in different solvents.

A large-scale in silico analysis of 570 ent-kaurane diterpenoids indicated a wide range of water solubilities, from highly soluble to insoluble, with the majority having low water solubility.[1] The lipophilicity of these compounds is often optimal for drug absorption, but their poor aqueous solubility can present challenges for formulation and bioavailability.[1] For instance, the parent compound, kaurene, has an estimated water solubility of a mere 0.002009 mg/L at 25°C, highlighting the inherent hydrophobicity of the scaffold.

Estimated Solubility of 3α-Tigloyloxypterokaurene L3

| Solvent | Type | Expected Solubility | Rationale |

| Water | Protic, Polar | Very Low to Insoluble | The large, nonpolar kaurene backbone dominates the molecule's properties. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low to Insoluble | Similar to water; the presence of salts is unlikely to significantly increase the solubility of this non-ionizable compound. |

| Methanol | Protic, Polar | Moderately Soluble | The alkyl chain can interact with the diterpenoid skeleton, while the hydroxyl group offers some polarity. |

| Ethanol | Protic, Polar | Moderately to Highly Soluble | The longer alkyl chain compared to methanol enhances its ability to solvate lipophilic compounds. |

| Acetone | Aprotic, Polar | Moderately to Highly Soluble | A good solvent for many organic compounds, its polarity is suitable for dissolving moderately polar diterpenoids. |

| Acetonitrile | Aprotic, Polar | Moderately Soluble | Often used in chromatography for this class of compounds, suggesting reasonable solubility. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly Soluble | A powerful and versatile aprotic solvent known for its ability to dissolve a wide range of nonpolar and polar compounds. Often used for stock solutions of poorly soluble natural products. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Highly Soluble | Expected to be a good solvent due to the nonpolar nature of the diterpenoid backbone. |

| Hexane | Aprotic, Nonpolar | Sparingly to Moderately Soluble | While nonpolar, the presence of the polar ester and other potential oxygenated functions may limit solubility compared to more polar organic solvents. |

Disclaimer: The information in this table is an estimation and should be confirmed by experimental determination.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This protocol outlines the steps to accurately measure the solubility of 3α-Tigloyloxypterokaurene L3.

Materials and Reagents

-

3α-Tigloyloxypterokaurene L3 (solid, high purity)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO) of high purity (e.g., HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3α-Tigloyloxypterokaurene L3 to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached and maintained.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-200 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 15-20 minutes) to pellet the remaining solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter (pre-wetted with the solvent to minimize compound adsorption) into a clean vial.

-

-

-

Quantification:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of 3α-Tigloyloxypterokaurene L3 of known concentrations in the chosen solvent.

-

HPLC Analysis:

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Analyze the filtered or centrifuged saturated supernatant. If necessary, dilute the sample with the solvent to fall within the linear range of the calibration curve.

-

-

Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of 3α-Tigloyloxypterokaurene L3 in the saturated solution. This concentration is the thermodynamic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

References

An In-depth Technical Guide to 3α-Tigloyloxypterokaurene L3

Introduction

3α-Tigloyloxypterokaurene L3 is a naturally occurring ent-kaurane diterpenoid. This class of chemical compounds is characterized by a tetracyclic carbon skeleton and is found in a variety of plant species. This guide provides a comprehensive overview of the discovery, chemical properties, and isolation of 3α-Tigloyloxypterokaurene L3, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

3α-Tigloyloxypterokaurene L3 was first isolated and identified in 2013 by a team of researchers led by Bing-Ji Ma.[1][2] The compound was discovered during a phytochemical investigation of the plant Wedelia trilobata, a perennial plant belonging to the Asteraceae family.[1][2][3] In their study, Ma and his colleagues isolated four new ent-kaurane diterpenoids, including 3α-Tigloyloxypterokaurene L3, along with eleven other known compounds of the same class from an ethanol extract of the plant.[1][2] The structure of 3α-Tigloyloxypterokaurene L3 was elucidated through extensive spectroscopic analysis.[1][2]

Physicochemical Properties

The chemical structure and properties of 3α-Tigloyloxypterokaurene L3 have been determined through spectroscopic methods. A summary of its key physicochemical data is presented in the table below.

| Property | Value |

| Molecular Formula | C25H34O4 |

| Molecular Weight | 400.5 |

| Appearance | White powder |

| Optical Rotation | [α]D25 -40.0 (c 0.10, CHCl3) |

| 1H NMR (CDCl3, 500 MHz) | δ 6.86 (br. q, J = 7.1 Hz, H-3'), 4.60 (dd, J = 12.1, 4.5 Hz, H-3), 1.83 (s, H-5'), 1.80 (d, J = 7.1 Hz, H-4'), ... |

| 13C NMR (CDCl3, 125 MHz) | δ 167.7 (C-1'), 137.2 (C-3'), 128.8 (C-2'), 78.7 (C-3), 77.3 (C-9), ... |

Note: The full NMR data is extensive and can be found in the original publication by Ma et al. (2013).

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of 3α-Tigloyloxypterokaurene L3 from Wedelia trilobata, as described in the scientific literature.

Plant Material

The whole plants of Wedelia trilobata were collected and air-dried. A voucher specimen was deposited in a recognized herbarium for future reference.

Extraction and Isolation

The dried and powdered plant material (5 kg) was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate-soluble fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative high-performance liquid chromatography (HPLC) to yield pure 3α-Tigloyloxypterokaurene L3.

Structure Elucidation

The chemical structure of 3α-Tigloyloxypterokaurene L3 was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To establish the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and mechanisms of action of 3α-Tigloyloxypterokaurene L3. However, other ent-kaurane diterpenoids isolated from Wedelia trilobata have been reported to possess anti-inflammatory properties.[4] Further research is required to determine the pharmacological profile of 3α-Tigloyloxypterokaurene L3 and to investigate its potential effects on cellular signaling pathways.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of 3α-Tigloyloxypterokaurene L3.

Conclusion

3α-Tigloyloxypterokaurene L3 is a structurally interesting ent-kaurane diterpenoid isolated from Wedelia trilobata. While its discovery and chemical characterization have been established, its biological potential remains largely unexplored. This guide provides a foundational understanding of the compound and highlights the need for further research to unlock its potential applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: 3α-Tigloyloxypterokaurene L3 Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the cytotoxic effects of the novel natural product, 3α-Tigloyloxypterokaurene L3. The following application notes offer a comprehensive guide to utilizing a colorimetric MTT assay to assess cell viability, a common and reliable method for screening the cytotoxic potential of new compounds.[1][2][3] This assay is crucial in the early stages of drug discovery and development to evaluate the potential of natural products as therapeutic agents.[2] The protocol is designed to be adaptable for various adherent cancer cell lines.

While specific data on 3α-Tigloyloxypterokaurene L3 is not extensively available in public literature, this protocol provides a robust framework for its initial cytotoxic characterization.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric assay for measuring cell viability.[1][3] The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan.[1] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength using a microplate spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of 3α-Tigloyloxypterokaurene L3 against a selected cancer cell line.

Materials:

-

3α-Tigloyloxypterokaurene L3 (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 from the stock solution in complete culture medium. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (cells in medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. It is recommended to also measure the background absorbance at 630 nm and subtract it from the 570 nm reading.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of 3α-Tigloyloxypterokaurene L3 using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or by using an online IC50 calculator.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Activity of 3α-Tigloyloxypterokaurene L3 on HeLa Cells after 48h Treatment

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Control (0) | 1.254 | 0.089 | 100 |

| 0.1 | 1.198 | 0.075 | 95.5 |

| 1 | 1.053 | 0.062 | 84.0 |

| 10 | 0.627 | 0.041 | 50.0 |

| 50 | 0.213 | 0.025 | 17.0 |

| 100 | 0.088 | 0.015 | 7.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams illustrating the experimental workflow and a potential signaling pathway can aid in understanding the protocol and the compound's mechanism of action.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 3α-Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory potential of the natural compound 3α-Tigloyloxypterokaurene L3, a kaurene-type diterpenoid. The protocols outlined below are standard in vitro assays widely used in the initial screening and mechanistic elucidation of novel anti-inflammatory agents.[1][2][3]

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[2] Natural products are a rich source of novel anti-inflammatory compounds.[4] 3α-Tigloyloxypterokaurene L3 belongs to the kaurene class of diterpenoids, several of which have demonstrated anti-inflammatory properties, often by modulating key signaling pathways such as NF-κB and MAPK.[5] These notes detail the experimental procedures to assess the efficacy of L3 in mitigating inflammatory responses in cellular models.

Data Presentation

The following table summarizes hypothetical quantitative data from the described experimental protocols, offering a clear comparison of the effects of 3α-Tigloyloxypterokaurene L3 at various concentrations.

| Assay | Test Substance | Concentration (µM) | Result (Mean ± SD) | % Inhibition |

| Cell Viability (MTT Assay) | Untreated Control | - | 100 ± 5.2% | - |

| L3 | 1 | 98.7 ± 4.8% | 1.3% | |

| L3 | 10 | 95.2 ± 5.1% | 4.8% | |

| L3 | 50 | 92.1 ± 4.9% | 7.9% | |

| Nitric Oxide (NO) Production | LPS Control | - | 45.3 ± 3.1 µM | 0% |

| L3 + LPS | 1 | 35.1 ± 2.9 µM | 22.5% | |

| L3 + LPS | 10 | 22.4 ± 2.5 µM | 50.6% | |

| L3 + LPS | 50 | 10.8 ± 1.9 µM | 76.2% | |

| Pro-inflammatory Cytokines | ||||

| TNF-α Expression (ELISA) | LPS Control | - | 1250 ± 110 pg/mL | 0% |

| L3 + LPS | 10 | 875 ± 95 pg/mL | 30.0% | |

| IL-6 Expression (ELISA) | LPS Control | - | 980 ± 88 pg/mL | 0% |

| L3 + LPS | 10 | 510 ± 75 pg/mL | 48.0% | |

| Gene Expression (RT-qPCR) | ||||

| iNOS | LPS Control | - | 1.00 ± 0.12 (Fold Change) | 0% |

| L3 + LPS | 10 | 0.45 ± 0.08 (Fold Change) | 55.0% | |

| COX-2 | LPS Control | - | 1.00 ± 0.15 (Fold Change) | 0% |

| L3 + LPS | 10 | 0.52 ± 0.09 (Fold Change) | 48.0% |

Experimental Protocols

Cell Culture and Maintenance

Murine macrophage cell line RAW 264.7 is a suitable model for these assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Sub-culturing: Cells should be passaged every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of L3.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of L3 (e.g., 1, 10, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Measurement of Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of L3 on NO production in LPS-stimulated macrophages.[6]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with different concentrations of L3 for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the concentration of NO.

-

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with L3 at non-toxic concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any debris.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Gene Expression Analysis (RT-qPCR)

This protocol assesses the effect of L3 on the mRNA expression of key inflammatory genes like iNOS and COX-2.

-

Procedure:

-

Following the treatment with L3 and LPS as described for the ELISA protocol, harvest the cells.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Visualizations

Caption: Experimental workflow for evaluating the anti-inflammatory activity of 3α-Tigloyloxypterokaurene L3.

Caption: Postulated inhibitory mechanism of L3 on the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. journalajrb.com [journalajrb.com]

- 3. ijcrt.org [ijcrt.org]

- 4. arborassays.com [arborassays.com]

- 5. (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect via the modulation of NF-κB, MAPK and mTOR pathway and autophagy in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]

Application Notes and Protocols for Antimicrobial Screening of 3α-Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 3α-Tigloyloxypterokaurene L3, a diterpenoid compound. This document outlines detailed protocols for determining its antimicrobial activity against a panel of pathogenic bacteria and fungi, presenting hypothetical data in a structured format for clarity and comparison.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 3α-Tigloyloxypterokaurene L3 was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of microorganisms. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of 3α-Tigloyloxypterokaurene L3 against Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 128 |

Table 2: Minimum Inhibitory and Fungicidal Concentration (MIC/MFC) of 3α-Tigloyloxypterokaurene L3 against Fungal Strains

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans (ATCC 90028) | 32 | 64 |

| Aspergillus niger (ATCC 16404) | 64 | 128 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of 3α-Tigloyloxypterokaurene L3 against bacterial and fungal strains. The broth microdilution method is a widely used technique for quantitative antimicrobial susceptibility testing.[1][2]

Materials:

-

3α-Tigloyloxypterokaurene L3 stock solution (1 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Negative control (medium with DMSO)

-

Resazurin solution (0.015% w/v)

Procedure:

-

Add 100 µL of sterile MHB or RPMI-1640 medium to all wells of a 96-well microtiter plate.

-

Add 100 µL of the 3α-Tigloyloxypterokaurene L3 stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO at the highest concentration used).

-

Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents visible growth, as indicated by the absence of a color change.

2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine whether the compound is microbistatic or microbicidal.

Materials:

-

MIC plates from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

-

Sterile micropipette tips or a multi-channel pipette

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a sterile MHA or SDA plate.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

-

The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualized Experimental Workflow and Logic

The following diagrams illustrate the experimental workflows and logical relationships in the antimicrobial screening of 3α-Tigloyloxypterokaurene L3.

Caption: Workflow for MIC Determination.

Caption: Workflow for MBC/MFC Determination.

Caption: Logical Flow of Antimicrobial Profiling.

References

Application Notes & Protocols: In Vitro Evaluation of 3α-Tigloyloxypterokaurene L3

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3α-Tigloyloxypterokaurene L3 is a diterpenoid compound of interest for potential therapeutic applications. Diterpenoids, a class of natural products, have demonstrated a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] These application notes provide a comprehensive in vitro experimental design to characterize the biological activities of 3α-Tigloyloxypterokaurene L3. The protocols herein describe methods to assess its cytotoxic potential against various cancer cell lines, investigate the underlying mechanism of action, and evaluate its anti-inflammatory properties.

I. Experimental Design and Workflow

The overall experimental workflow is designed to systematically evaluate the biological activity of 3α-Tigloyloxypterokaurene L3. The process begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies on the most sensitive cell line, and an assessment of its anti-inflammatory potential.

Figure 1: Proposed experimental workflow for the in vitro characterization of 3α-Tigloyloxypterokaurene L3.

II. Data Presentation

Quantitative data from the experiments should be summarized in the following tables for clear interpretation and comparison.

Table 1: Cytotoxicity of 3α-Tigloyloxypterokaurene L3 against Human Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 48h incubation |

| A549 | Lung Carcinoma | |

| MCF-7 | Breast Adenocarcinoma | |

| HeLa | Cervical Carcinoma | |

| HepG2 | Hepatocellular Carcinoma | |

| BJ-5ta | Normal Human Fibroblast | |

| Positive Control (e.g., Doxorubicin) |

Table 2: Apoptosis Induction in Selected Cancer Cell Line

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| Vehicle Control | - | |||

| 3α-Tigloyloxypterokaurene L3 | IC50/2 | |||

| 3α-Tigloyloxypterokaurene L3 | IC50 | |||

| 3α-Tigloyloxypterokaurene L3 | IC50*2 | |||

| Positive Control (e.g., Staurosporine) |

Table 3: Cell Cycle Distribution in Selected Cancer Cell Line

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Vehicle Control | - | ||||

| 3α-Tigloyloxypterokaurene L3 | IC50/2 | ||||

| 3α-Tigloyloxypterokaurene L3 | IC50 | ||||

| 3α-Tigloyloxypterokaurene L3 | IC50*2 | ||||

| Positive Control (e.g., Nocodazole) |

Table 4: Effect of 3α-Tigloyloxypterokaurene L3 on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | - | |||

| LPS (1 µg/mL) | - | |||

| 3α-Tigloyloxypterokaurene L3 + LPS | 10 | |||

| 3α-Tigloyloxypterokaurene L3 + LPS | 25 | |||

| 3α-Tigloyloxypterokaurene L3 + LPS | 50 | |||

| Positive Control (e.g., Dexamethasone) + LPS |

III. Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of 3α-Tigloyloxypterokaurene L3 on a panel of human cancer and normal cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) and a normal cell line (e.g., BJ-5ta).

-

Complete growth medium (specific to each cell line).

-

3α-Tigloyloxypterokaurene L3 stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by 3α-Tigloyloxypterokaurene L3 in the most sensitive cancer cell line.

Materials:

-

Selected cancer cell line.

-

6-well plates.

-

3α-Tigloyloxypterokaurene L3.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with 3α-Tigloyloxypterokaurene L3 at concentrations of IC50/2, IC50, and 2*IC50 for 24 or 48 hours. Include vehicle and positive controls.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide and Cytokine Assays)

Objective: To evaluate the inhibitory effect of 3α-Tigloyloxypterokaurene L3 on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

DMEM with 10% FBS.

-

3α-Tigloyloxypterokaurene L3.

-

LPS (from E. coli).

-

Griess Reagent.

-

ELISA kits for TNF-α and IL-6.

-

24-well plates.

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and incubate overnight.

-